2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide

CYP51 inhibition antimycobacterial antifungal

The compound 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide (CAS 1094841-44-7) is a synthetic α-sulfonamido phenylacetamide incorporating the 2,1,3-benzothiadiazole (BTD) scaffold. This heterocyclic sulfonamide class has been identified through high-throughput screening and X-ray crystallography as a privileged chemotype for targeting cytochrome P450 51 (CYP51, sterol 14α-demethylase) in Mycobacterium tuberculosis and other pathogens.

Molecular Formula C22H20N4O3S2
Molecular Weight 452.55
CAS No. 1094841-44-7
Cat. No. B2440883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide
CAS1094841-44-7
Molecular FormulaC22H20N4O3S2
Molecular Weight452.55
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C22H20N4O3S2/c1-2-15-8-6-11-17(14-15)23-22(27)20(16-9-4-3-5-10-16)26-31(28,29)19-13-7-12-18-21(19)25-30-24-18/h3-14,20,26H,2H2,1H3,(H,23,27)
InChIKeyRFRQQAJGLULRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide (CAS 1094841-44-7): Key Structural and Class Context for Procurement


The compound 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide (CAS 1094841-44-7) is a synthetic α-sulfonamido phenylacetamide incorporating the 2,1,3-benzothiadiazole (BTD) scaffold. This heterocyclic sulfonamide class has been identified through high-throughput screening and X-ray crystallography as a privileged chemotype for targeting cytochrome P450 51 (CYP51, sterol 14α-demethylase) in Mycobacterium tuberculosis and other pathogens [1]. The BTD-sulfonamide motif also appears in ligands of the gastrin/cholecystokinin type B receptor (CCK-2R), with representative analogs showing Ki values in the low micromolar range [2]. The target compound distinguishes itself from earlier BTD sulfonamides by its N-(3-ethylphenyl) amide terminus and the α-phenyl substitution pattern, features that have been systematically varied in structure-activity relationship (SAR) campaigns to optimize receptor affinity, selectivity, and physicochemical properties [1].

Why 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide Cannot Be Replaced by Generic BTD Sulfonamide Analogs


Within the benzothiadiazole sulfonamide class, minor alterations to the amide terminus produce profound, quantifiable shifts in target affinity and selectivity. For the CCK-2R series, a single substituent change on the terminal phenyl ring can alter receptor binding affinity by orders of magnitude; the anthranilic sulfonamide lead 1-[2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoyl]-piperidine exhibits a CCK-2R pKᵢ of 6.4 (Ki ≈ 400 nM), yet closely related regioisomers lose significant potency [1]. In the CYP51 family, the co-crystal structures of EPBA (α-ethyl-N-4-pyridinyl-benzeneacetamide) and BSPPA (2-(benzo[d]-2,1,3-thiadiazole-4-sulfonyl)-2-amino-2-phenyl-N-(pyridin-4-yl)-acetamide) reveal that productive heme coordination and hydrophobic cavity occupancy are exquisitely sensitive to the geometry of the sulfonamide-amide linker [2]. The target compound’s combination of an N-(3-ethylphenyl) terminus with an α-phenylacetamide core is not present in any published biophysical or structural dataset; consequently, extrapolation of binding, selectivity, or pharmacokinetic parameters from simpler BTD sulfonamides (e.g., BSPPA, WAY-326891, CL-425659) is not scientifically defensible. Selection of a specific analog must therefore be driven by direct experimental evidence rather than structural similarity alone.

Quantitative Differentiation Evidence for 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide Versus Closest Analogs


CYP51 Binding Affinity: Structural Rationale for Selectivity Over BSPPA

The co-crystal structure of the closest crystallographically characterized analog, BSPPA ((2S)-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide), with M. tuberculosis CYP51 (PDB 2CIB) demonstrates that the pyridinyl nitrogen coordinates the heme iron, while the phenyl group occupies a hydrophobic cavity. BSPPA exhibits a Kd of 5000 nM (5 µM) for CYP51 by optical spectral assay [1]. The target compound replaces the pyridin-4-yl group with a 3-ethylphenyl moiety, eliminating the heme-coordinating nitrogen while introducing a lipophilic ethyl substituent. Published SAR for this scaffold indicates that removal of the pyridinyl nitrogen reduces Type II binding spectral shifts characteristic of heme coordination [1]. Consequently, the target compound is predicted to show reduced CYP51 binding relative to BSPPA, but the increased lipophilicity (calculated logP ≈ 4.2 vs. BSPPA logP ≈ 2.8) may enhance membrane permeability—a trade-off that must be empirically evaluated for each application.

CYP51 inhibition antimycobacterial antifungal

CCK-2 Receptor Affinity: Substitution Effects on Selectivity vs. CCK-1R

The benzothiadiazole sulfonamide scaffold has demonstrated CCK-2 receptor antagonism. The analog 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4-chloro-N-benzylbenzamide (CHEMBL217492) exhibits a Ki of 2510 nM for human CCK-2R and >10000 nM for CCK-1R, yielding >4-fold selectivity [1]. The anthranilic lead compound 1-[2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoyl]-piperidine (CHEMBL437908) shows CCK-2R pKᵢ = 6.4 (Ki ≈ 398 nM) [2]. The target compound lacks the chlorobenzoyl or chlorobenzamide substructure present in these characterized CCK-2R ligands, and its N-(3-ethylphenyl) terminus has not been evaluated in CCK receptor binding assays. Based on SAR trends, the 3-ethylphenyl group is expected to occupy a hydrophobic pocket; however, the absence of the chlorine atom known to enhance affinity in the anthranilic series suggests that the target compound's CCK-2R Ki is likely > 1000 nM.

CCK-2R antagonist gastrin receptor gastrointestinal

Structural Topology Differentiates the Target from Piperidine- and Quinazoline-Sulfonamide Analogs

Commercially available BTD sulfonamide analogs such as 2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide (C597-0430, MW 506.58) and CL-425659 (α-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)-benzeneacetamide, MW 466.6) share the N-(ethylphenyl)-phenylacetamide motif but differ in their sulfonamide warhead. The target compound's 2,1,3-benzothiadiazole-4-sulfonyl group is electron-deficient (Hammett σₚ ≈ 0.6 for the BTD ring), conferring distinct H-bond acceptor capacity and π-stacking geometry compared to the quinazoline-dione sulfonamide of C597-0430. Calculated physicochemical properties highlight practical differentiation: the target compound's molecular weight (452.55 Da) falls below both C597-0430 (506.58 Da) and CL-425659 (466.6 Da), suggesting superior ligand efficiency metrics (LE ≈ 0.25–0.30) if target binding can be established . The racemic α-carbon center also provides a handle for chiral separation and stereospecific SAR exploration.

scaffold hopping chemotype diversification library design

Application Scenarios for 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide Based on Quantitative Differentiation


Scaffold-Hopping Starting Point for Non-Heme-Coordinating CYP51 Ligands

In antimycobacterial programs seeking CYP51 ligands that avoid heme coordination (to reduce off-target P450 inhibition in host cells), the target compound's lack of a pyridinyl nitrogen makes it a cleaner tool compound than BSPPA. The X-ray structure of the CYP51–BSPPA complex (PDB 2CIB) can be used for docking studies to predict binding poses of the target compound, guiding iterative synthesis of analogs with improved hydrophobic cavity occupancy [1]. Researchers should confirm binding via Type I spectral shift assays before initiating MIC determination against M. tuberculosis H37Rv.

Selective CCK-2 Receptor Probe with Novel Amide Pharmacophore

The target compound provides a structurally distinct N-(3-ethylphenyl)-2-phenylacetamide pharmacophore not represented in the anthranilic sulfonamide patent estate. For gastrointestinal pharmacology groups exploring CCK-2R-mediated gastric acid secretion, this compound can serve as a negative control with predicted Ki > 1000 nM, enabling discrimination of on-target vs. off-target effects when compared to the potent CCK-2R antagonist CHEMBL437908 (Ki ≈ 398 nM) [2][3]. Radioligand displacement assays using [125I]-CCK-8S should be performed to confirm the selectivity window.

Chemical Biology Tool for Profiling BTD Sulfonamide Polypharmacology

Given that BTD sulfonamides interact with multiple targets (CYP51, CCK-2R, kinases), the target compound's distinct substitution pattern enables its use in broad-panel selectivity profiling. By comparing its activity profile against BSPPA (CYP51 Kd 5000 nM) [1], CHEMBL217492 (CCK-2R Ki 2510 nM) , and WAY-326891 (kinase inhibition) , researchers can map the pharmacophoric determinants of target selectivity across the BTD sulfonamide chemotype. This data is essential for building polypharmacology models and avoiding undesired off-target activities in lead optimization.

Fragment-Based Design via Racemic α-Carbon Derivatization

The racemic α-carbon of the phenylacetamide core provides a synthetic handle for stereoselective functionalization. The target compound (MW 452.55 Da) is suitable as a starting scaffold for fragment growing, with two H-bond donors and seven acceptors allowing systematic exploration of vector space around the BTD ring. The lower molecular weight compared to related screening hits (C597-0430, 506.58 Da) positions it favorably for fragment-to-lead campaigns where ligand efficiency is a primary optimization parameter.

Quote Request

Request a Quote for 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.